molecular formula C10H10ClN B1353594 5-(4-Chlorophenyl)-3,4-dihydro-2H-pyrrole CAS No. 22217-78-3

5-(4-Chlorophenyl)-3,4-dihydro-2H-pyrrole

Cat. No.: B1353594
CAS No.: 22217-78-3
M. Wt: 179.64 g/mol
InChI Key: RMQRHIVCPGFNHY-UHFFFAOYSA-N
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Description

5-(4-Chlorophenyl)-3,4-dihydro-2H-pyrrole is a heterocyclic organic compound featuring a pyrrole ring substituted with a 4-chlorophenyl group

Biochemical Analysis

Biochemical Properties

5-(4-Chlorophenyl)-3,4-dihydro-2H-pyrrole plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been shown to inhibit certain enzymes by binding to their active sites, thereby disrupting their normal catalytic activity . This interaction can modulate specific biochemical pathways within the cell, making it a valuable tool for studying enzyme functions and biochemical processes.

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Studies have demonstrated that this compound can alter the expression of specific genes, leading to changes in cellular behavior . Additionally, it impacts cell signaling pathways by modulating the activity of key signaling molecules, which can result in altered cellular responses and functions.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, such as enzymes and receptors, influencing their activity. This binding can lead to enzyme inhibition or activation, depending on the nature of the interaction . Furthermore, the compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcriptional activity of target genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity may diminish over time due to degradation . Long-term exposure to the compound can lead to sustained changes in cellular behavior, which are important for understanding its potential therapeutic applications.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enzyme inhibition or modulation of signaling pathways. At high doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal physiological processes . Understanding the dosage-dependent effects is crucial for determining the compound’s therapeutic window and safety profile.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play key roles in metabolic processes. For example, the compound can influence the activity of enzymes involved in the biosynthesis and degradation of important metabolites . These interactions can affect metabolic flux and alter the levels of specific metabolites within the cell, providing insights into the compound’s metabolic impact.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . Understanding the transport mechanisms is essential for elucidating the compound’s pharmacokinetics and its potential therapeutic applications.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can influence the compound’s interactions with biomolecules and its overall biological activity, providing insights into its mechanism of action at the subcellular level.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Chlorophenyl)-3,4-dihydro-2H-pyrrole typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-chlorobenzaldehyde with an amine to form an imine intermediate, which then undergoes cyclization to yield the desired pyrrole derivative. The reaction conditions often include the use of a catalyst such as an acid or base to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

5-(4-Chlorophenyl)-3,4-dihydro-2H-pyrrole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrrole oxides.

    Reduction: Reduction reactions can convert the compound into more saturated derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyrrole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under various conditions, including acidic or basic environments.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrole oxides, while substitution reactions can produce a variety of functionalized pyrrole derivatives.

Scientific Research Applications

5-(4-Chlorophenyl)-3,4-dihydro-2H-pyrrole has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate for drug development.

    Industry: Utilized in the production of advanced materials, such as conductive polymers and organic semiconductors.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(4-Chlorophenyl)-3,4-dihydro-2H-pyrrole is unique due to its specific substitution pattern and the resulting chemical and biological properties

Properties

IUPAC Name

5-(4-chlorophenyl)-3,4-dihydro-2H-pyrrole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClN/c11-9-5-3-8(4-6-9)10-2-1-7-12-10/h3-6H,1-2,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMQRHIVCPGFNHY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=NC1)C2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20452082
Record name 5-(4-CHLOROPHENYL)-3,4-DIHYDRO-2H-PYRROLE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20452082
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22217-78-3
Record name 5-(4-CHLOROPHENYL)-3,4-DIHYDRO-2H-PYRROLE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20452082
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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